molecular formula C9H8BrFO B104328 2-Bromo-1-(3-fluorophenyl)propan-1-one CAS No. 92821-83-5

2-Bromo-1-(3-fluorophenyl)propan-1-one

Cat. No. B104328
CAS RN: 92821-83-5
M. Wt: 231.06 g/mol
InChI Key: FUWLUTOKEUZKCM-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(3-fluorophenyl)propan-1-one" is a brominated and fluorinated ketone that is of interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both bromine and fluorine atoms in the molecule suggests that it could be a versatile precursor for further chemical modifications, given the reactivity of bromine for substitutions and the influence of fluorine on the physical and chemical properties of organic molecules.

Synthesis Analysis

The synthesis of related bromo-fluorophenyl compounds has been reported using various methods. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched amines starting from bromophenols, which could be related to the synthesis of compounds similar to "2-Bromo-1-(3-fluorophenyl)propan-1-one" . Another synthesis approach involved a two-step reaction sequence starting from a bromo-substituted precursor, which was then fluorinated . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-Bromo-1-(3-fluorophenyl)propan-1-one".

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Bromo-1-(3-fluorophenyl)propan-1-one" has been characterized using various spectroscopic techniques. For example, the crystal structure of a compound with a similar bromo-fluorophenyl framework was determined using single-crystal X-ray diffraction, revealing a dihedral angle between the phenyl rings . This information is valuable for understanding the three-dimensional arrangement of the atoms in "2-Bromo-1-(3-fluorophenyl)propan-1-one" and its potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of bromo-fluorophenyl compounds has been explored in various chemical reactions. For instance, a novel organic nonlinear optical material was synthesized using a Claisen-Schmidt condensation method, which could be relevant to the reactivity of the ketone group in "2-Bromo-1-(3-fluorophenyl)propan-1-one" . Additionally, the synthesis of a related compound involved multiple steps, including nitration, chlorination, and condensation, which demonstrates the potential for complex transformations involving the bromo-fluorophenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorophenyl compounds have been studied using various techniques. Spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy have been employed to confirm the chemical structure and identify functional groups . The presence of bromine and fluorine is known to influence properties such as melting point, boiling point, and chemical reactivity, which are important for the application of these compounds as intermediates in organic synthesis.

Scientific Research Applications

  • Field : Chemistry
  • Application : “2-Bromo-1-(3-fluorophenyl)propan-1-one” is used in the synthesis of alpha-Bromoketones .
  • Method : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
  • Results : The resulting alpha-Bromoketones have various properties depending on the secondary alcohol used. For example, 2-Bromo-1-(3-fluorophenyl)ethanone is a yellow liquid with a 1H NMR (400 MHz, CDCl3) of δ (ppm) = 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H). Its 13C NMR (125 MHz, CDCl3) is δ (ppm) = 190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44 .

For instance, it could potentially be used as a building block in the synthesis of more complex molecules . Additionally, due to its bromine and fluorine substituents, it might be involved in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .

For instance, it could potentially be used as a building block in the synthesis of more complex molecules . Additionally, due to its bromine and fluorine substituents, it might be involved in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

2-bromo-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWLUTOKEUZKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Zheng, L Guo, XC Zhen, JQ Li - European journal of medicinal chemistry, 2012 - Elsevier
A series of arylalkanol-piperidine derivatives was synthesized, and their triple reuptake inhibition and in vivo activities have been evaluated. Among them, compounds 2a, 2j, 2k, 2m and …
Number of citations: 23 www.sciencedirect.com

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